molecular formula C9H15N3 B6279695 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine CAS No. 1369272-03-6

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B6279695
CAS No.: 1369272-03-6
M. Wt: 165.24 g/mol
InChI Key: UDJRIIDKTUCDRH-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine is a compound that features an imidazole ring substituted with a cyclopropyl group and a propan-1-amine chain. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine typically involves the condensation of 2-cyclopropyl-1H-imidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine is unique due to the presence of both the cyclopropyl group and the propan-1-amine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1369272-03-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(2-cyclopropylimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c10-4-1-6-12-7-5-11-9(12)8-2-3-8/h5,7-8H,1-4,6,10H2

InChI Key

UDJRIIDKTUCDRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CN2CCCN

Purity

95

Origin of Product

United States

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